molecular formula C7H5ClF3N B1403583 4-(Chloromethyl)-3-(trifluoromethyl)pyridine CAS No. 1227574-95-9

4-(Chloromethyl)-3-(trifluoromethyl)pyridine

Cat. No.: B1403583
CAS No.: 1227574-95-9
M. Wt: 195.57 g/mol
InChI Key: DEJPAWIQXGNIPJ-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-3-(trifluoromethyl)pyridine is an organic compound that features both a chloromethyl group and a trifluoromethyl group attached to a pyridine ring

Biochemical Analysis

Biochemical Properties

4-(Chloromethyl)-3-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation. The trifluoromethyl group is known to enhance the biological activity of compounds, making them more effective in pharmaceuticals and agrochemicals . This compound interacts with various enzymes and proteins, including those involved in radical reactions. The nature of these interactions often involves the formation of carbon-centered radical intermediates, which can further react with other biomolecules .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that trifluoromethyl-pyridine derivatives can bind to bovine serum albumin (BSA) and calf thymus DNA (CT-DNA), affecting their biological activity . These interactions can lead to changes in cellular processes, including protein synthesis and DNA replication.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the formation of radical intermediates, which can interact with biomolecules such as enzymes and proteins. These interactions can result in enzyme inhibition or activation, depending on the specific context . Additionally, the compound can influence gene expression by binding to DNA and altering transcriptional activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the binding activity of trifluoromethyl-pyridine derivatives with biomolecules can vary over time, with some compounds exhibiting higher binding efficacy due to their structural properties . These temporal changes can impact the overall effectiveness of the compound in biochemical assays.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhanced biological activity and improved therapeutic outcomes. At higher doses, toxic or adverse effects may be observed. For example, the binding constants of trifluoromethyl-pyridine derivatives with BSA and CT-DNA can change with varying concentrations, leading to different biological responses .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to radical reactions. The compound interacts with enzymes and cofactors that facilitate the formation of radical intermediates, which can then participate in various biochemical processes . These interactions can influence metabolic flux and the levels of metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s solubility and ability to bind to specific proteins can affect its localization and accumulation within different cellular compartments . These factors play a crucial role in determining the compound’s overall biological activity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall effectiveness in biochemical assays.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-3-(trifluoromethyl)pyridine typically involves the introduction of the chloromethyl and trifluoromethyl groups onto the pyridine ring. One common method involves the chloromethylation of 3-(trifluoromethyl)pyridine using formaldehyde and hydrochloric acid under acidic conditions. Another approach is the direct trifluoromethylation of 4-(chloromethyl)pyridine using trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as distillation and crystallization are employed to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-3-(trifluoromethyl)pyridine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The chloromethyl group can be replaced by various nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and primary amines are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reducing agents such as lithium aluminum hydride or diisobutylaluminum hydride are employed.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.

Scientific Research Applications

4-(Chloromethyl)-3-(trifluoromethyl)pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)pyridine
  • 3-(Trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)pyridine

Uniqueness

4-(Chloromethyl)-3-(trifluoromethyl)pyridine is unique due to the presence of both chloromethyl and trifluoromethyl groups on the pyridine ring. This dual functionality imparts distinct chemical reactivity and biological activity compared to compounds with only one of these groups. The combination of these groups allows for versatile modifications and applications in various fields.

Properties

IUPAC Name

4-(chloromethyl)-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3N/c8-3-5-1-2-12-4-6(5)7(9,10)11/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJPAWIQXGNIPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101256744
Record name 4-(Chloromethyl)-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101256744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227574-95-9
Record name 4-(Chloromethyl)-3-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227574-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101256744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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